N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide
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Overview
Description
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide typically involves the reaction of 2-pyridinecarboxylic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of coupling reagents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification methods such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or carbazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted carbazole or pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has shown potential in inhibiting bladder cancer progression by suppressing YAP1/TAZ signaling.
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide: Known for its unique structural features and potential therapeutic applications.
Uniqueness
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-pyridinecarboxamide stands out due to its specific combination of a carbazole and pyridine moiety, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C18H17N3O |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H17N3O/c22-18(16-9-3-4-11-19-16)21-15-10-5-7-13-12-6-1-2-8-14(12)20-17(13)15/h1-4,6,8-9,11,15,20H,5,7,10H2,(H,21,22) |
InChI Key |
YKICIXQFBSEIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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